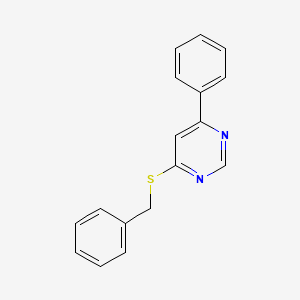

4-Benzylsulfanyl-6-phenylpyrimidine

Description

Properties

IUPAC Name |

4-benzylsulfanyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S/c1-3-7-14(8-4-1)12-20-17-11-16(18-13-19-17)15-9-5-2-6-10-15/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZFJUFJGCNXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylsulfanyl-6-phenylpyrimidine typically involves the following steps:

Formation of 4,6-dichloropyrimidine: This is achieved by reacting formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then refluxed, and the resulting product is treated with hydrochloric acid to obtain 4,6-dihydroxypyrimidine.

Industrial Production Methods

While specific industrial production methods for 4-Benzylsulfanyl-6-phenylpyrimidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzylsulfanyl-6-phenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified pyrimidine derivatives.

Substitution: Various substituted pyrimidine compounds depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

4-Benzylsulfanyl-6-phenylpyrimidine exhibits a range of biological activities that make it a candidate for drug development:

- Anticancer Activity : Studies have shown that derivatives of pyrimidine, including those with the benzylsulfanyl group, can possess significant anticancer properties. For instance, compounds with bulky substituents have demonstrated better cytotoxic effects against various cancer cell lines, including HeLa and HepaRG cells. The presence of the benzylsulfanyl group appears to enhance these properties, as evidenced by lower IC50 values compared to other derivatives .

- Antimicrobial Effects : Research indicates that 4-benzylsulfanyl derivatives exhibit antimicrobial activity against several bacterial strains. For example, specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can optimize their antibacterial properties .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 4-benzylsulfanyl-6-phenylpyrimidine:

Future Perspectives

The potential applications of 4-benzylsulfanyl-6-phenylpyrimidine extend beyond its current uses:

- Drug Development : Given its promising biological activities, further exploration into its mechanism of action could lead to the development of new therapeutic agents targeting cancer and infectious diseases.

- Synthetic Modifications : Ongoing research into optimizing synthetic routes and exploring new derivatives may enhance its efficacy and reduce side effects, making it a viable candidate for clinical trials.

Mechanism of Action

The mechanism of action of 4-Benzylsulfanyl-6-phenylpyrimidine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Structural and Functional Differences

- Substituent Position: The target compound’s benzylsulfanyl group at position 4 contrasts with analogs bearing substituents at positions 2 or 6. Positional differences influence steric hindrance and electronic interactions with target receptors .

- Functional Group Chemistry: Sulfur Oxidation State: The sulfanyl (thioether) group in the target compound is less oxidized than sulfonyl () or sulfinyl () groups. Sulfonyl groups are strongly electron-withdrawing, reducing lipophilicity and altering binding affinity . Polar Groups: Carbonitrile () and methylamino () introduce polarity, affecting solubility and hydrogen-bonding capacity. The target compound lacks such groups, suggesting lower aqueous solubility but higher membrane permeability.

Lipophilicity :

- The pentyl chain in and methylphenyl in enhance lipophilicity compared to the target compound’s phenyl group. This could influence pharmacokinetic properties like metabolic stability.

Q & A

Q. What are the common synthetic routes for 4-Benzylsulfanyl-6-phenylpyrimidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic substitutions. For example, a pyrimidine core is functionalized via thiol-mediated alkylation using benzyl thiols. Key steps include:

- Core formation : Condensation of thiourea with β-diketones or α,β-unsaturated ketones under acidic conditions.

- Sulfanyl introduction : Reaction with benzyl thiols (e.g., benzyl mercaptan) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures. Optimization focuses on catalyst selection (e.g., K₂CO₃ for deprotonation), solvent polarity, and temperature control to minimize byproducts like sulfoxides .

Q. Which analytical techniques are critical for structural characterization of 4-Benzylsulfanyl-6-phenylpyrimidine?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : H and C NMR confirm substituent positions and purity (e.g., aromatic proton integration in DMSO-) .

- X-ray diffraction (XRD) : Resolves bond lengths/angles; SHELX programs refine crystallographic data to resolve disorder or twinning .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ mode for [M+H]+ ions) .

- IR spectroscopy : Identifies functional groups (e.g., C=S stretches at ~650 cm) .

Advanced Research Questions

Q. How can conflicting data between crystallographic and spectroscopic results be resolved?

Discrepancies (e.g., unexpected bond lengths in XRD vs. NMR coupling constants) require:

Q. What strategies optimize the yield of 4-Benzylsulfanyl-6-phenylpyrimidine in scaled-up syntheses?

Key factors include:

- Catalyst screening : Transition metals (e.g., CuI) for Ullmann-type couplings improve efficiency.

- Solvent engineering : Switch from DMF to NMP for higher boiling points and reduced side reactions.

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing reaction time from 24h to 4h . Example optimization table:

| Condition | Yield (Batch) | Yield (Flow) | Purity |

|---|---|---|---|

| DMF, 80°C, 24h | 62% | – | 95% |

| NMP, 100°C, 4h | – | 78% | 98% |

Q. How do substituent variations on the pyrimidine ring affect biological activity?

Structure-activity relationship (SAR) studies reveal:

- Benzylsulfanyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.2 vs. ~1.8 for methyl analogs).

- Phenyl at C6 : Stabilizes π-π stacking with enzyme active sites (e.g., kinase inhibitors).

- Electron-withdrawing groups : Nitro or chloro substituents at C2 increase electrophilicity, boosting covalent binding to cysteine residues .

Q. What methodologies address low solubility of 4-Benzylsulfanyl-6-phenylpyrimidine in biological assays?

Solutions include:

- Co-solvent systems : DMSO/PBS mixtures (<5% DMSO) for in vitro assays.

- Nanoparticle encapsulation : PEG-PLGA nanoparticles achieve 90% encapsulation efficiency, enhancing aqueous dispersion.

- Prodrug design : Phosphate esters at the sulfanyl group improve solubility by 10-fold .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

Discrepancies (e.g., IC₅₀ variations in cell-free vs. cell-based assays) arise from:

- Membrane permeability differences : Use parallel artificial membrane permeability assays (PAMPA) to correlate with cellular uptake.

- Metabolic stability : LC-MS/MS quantifies parent compound degradation in hepatic microsomes.

- Off-target effects : Chemoproteomics (e.g., affinity pulldown-MS) identifies unintended binding partners .

Q. What are best practices for validating crystallographic data of polymorphic forms?

For polymorphs:

- DSC/TGA : Detect thermal transitions (e.g., melt-recrystallization events).

- PXRD vs. SCXRD : Powder patterns differentiate polymorphs; single-crystal data resolve hydrogen bonding.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π vs. S⋯S contacts) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.